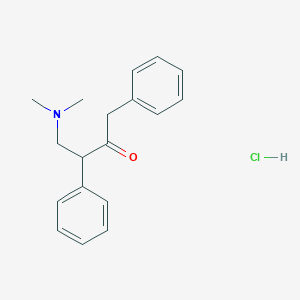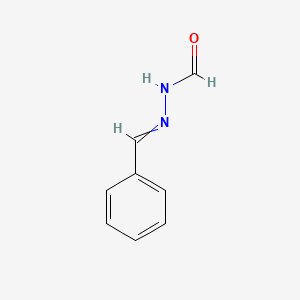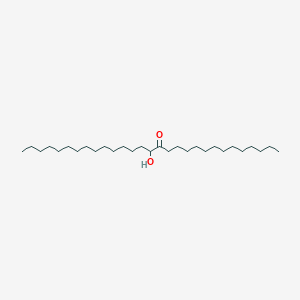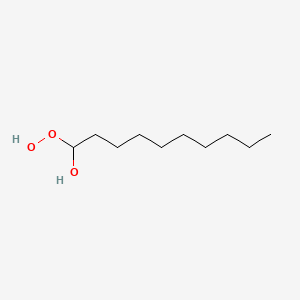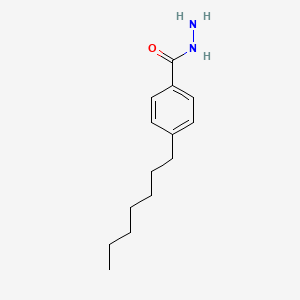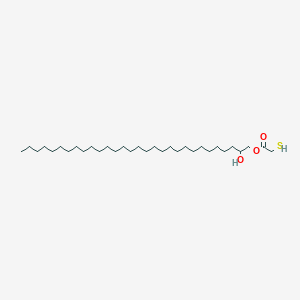
2-Hydroxytriacontyl sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxytriacontyl sulfanylacetate is an organic compound with the molecular formula C32H64O3S It is characterized by a long hydrocarbon chain with a hydroxyl group and a sulfanylacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytriacontyl sulfanylacetate typically involves the esterification of 2-hydroxytriacontanol with sulfanylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Hydroxytriacontyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-ketotriacontyl sulfanylacetate or 2-carboxytriacontyl sulfanylacetate.
Reduction: Formation of 2-hydroxytriacontyl sulfanyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxytriacontyl sulfanylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and surfactants.
作用機序
The mechanism of action of 2-Hydroxytriacontyl sulfanylacetate involves its interaction with cellular membranes and enzymes. The hydroxyl and sulfanyl groups can form hydrogen bonds and disulfide bridges, respectively, which can affect the structure and function of proteins and lipids. These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
2-Hydroxytriacontanoic acid: Similar structure but lacks the sulfanylacetate group.
2-Hydroxytriacontyl acetate: Similar structure but lacks the sulfanyl group.
2-Sulfanyltriacontanoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Hydroxytriacontyl sulfanylacetate is unique due to the presence of both hydroxyl and sulfanylacetate groups. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
63872-60-6 |
|---|---|
分子式 |
C32H64O3S |
分子量 |
528.9 g/mol |
IUPAC名 |
2-hydroxytriacontyl 2-sulfanylacetate |
InChI |
InChI=1S/C32H64O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-31(33)29-35-32(34)30-36/h31,33,36H,2-30H2,1H3 |
InChIキー |
FXARLDFCSZQAQS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


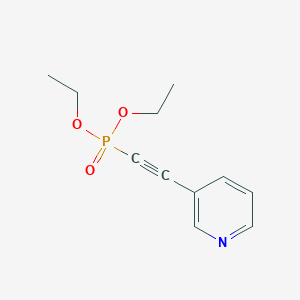
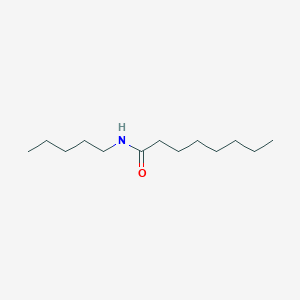
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
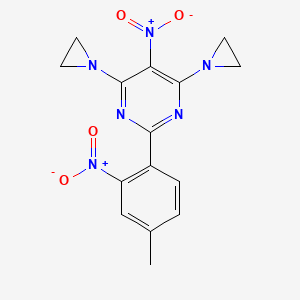

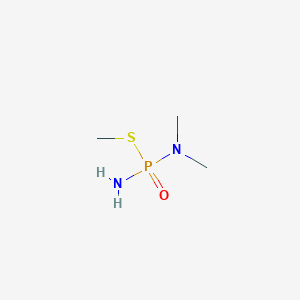
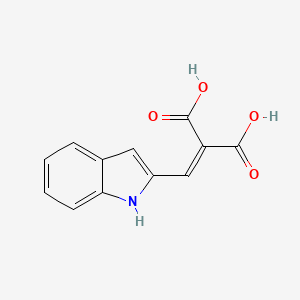
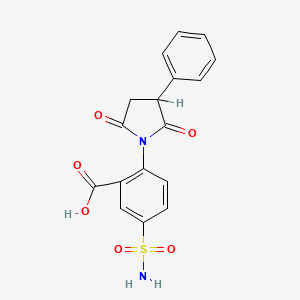
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
